An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-6-deoxy-alpha-d-glucopyranose is a halogenated derivative of the monosaccharide glucose. The substitution of a hydroxyl group with a chlorine atom at the C6 position significantly alters its chemical and biological properties, making it a molecule of interest for various research applications, particularly in the fields of medicinal chemistry and glycobiology. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose, detailed experimental protocols for its synthesis and purification, and an exploration of its biological activity, including its role as a glycolysis inhibitor.
Physicochemical Properties
The fundamental physicochemical properties of 6-Chloro-6-deoxy-alpha-d-glucopyranose are summarized in the tables below. These properties are essential for its handling, characterization, and application in experimental settings.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |
| Molecular Weight | 198.6 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 48-53 °C | [3] |
| Boiling Point | Not definitively reported (predicted) | |
| Solubility | Slightly soluble in methanol and water. | [3] |
Spectroscopic and Other Properties
| Property | Description | Source |
| ¹H NMR Spectrum | Data for the alpha-anomer of D-glucose shows characteristic signals for the anomeric proton and other ring protons. Similar patterns are expected for the 6-chloro derivative, with shifts influenced by the electronegative chlorine atom. | [4] |
| ¹³C NMR Spectrum | The ¹³C NMR spectrum of D-glucose shows distinct signals for each carbon atom. The C6 signal in 6-Chloro-6-deoxy-alpha-d-glucopyranose is expected to be significantly shifted due to the presence of the chlorine atom. | [1] |
Experimental Protocols
Synthesis of 6-Chloro-6-deoxy-D-glucose
The following protocol is adapted from a patented method for the synthesis of 6-chloro-6-deoxy derivatives of reducing sugars[5].
Materials:
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D-glucose
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Reagent
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Ethanol
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Diethyl ether
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Activated charcoal
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Mixed ion-exchange resin (e.g., Zerolit DMF H⁺/CO₃²⁻)
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Sodium sulphate
Procedure:
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Prepare a solution of the chlorinating reagent.
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Add D-glucose to the reagent solution and allow the reaction to proceed.
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After the reaction is complete, keep the solution at 0°C overnight.
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Add a mixed ion-exchange resin to the mixture and filter.
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Evaporate the filtrate to obtain a residue.
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Dissolve the residue in 50% ethanol and decolorize with activated charcoal.
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Evaporate the solution to dryness.
Purification by Recrystallization
Procedure:
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Dissolve the crude 6-chloro-6-deoxy-D-glucose in hot ethanol.
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Decolorize the solution with charcoal if necessary.
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Allow the solution to cool, and then add diethyl ether to induce crystallization.
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Collect the crystals by filtration.
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Wash the crystals with cold ethanol-ether.
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Dry the purified crystals under vacuum.
Biological Activity and Signaling Pathways
6-Chloro-6-deoxy-alpha-d-glucopyranose exhibits significant biological activity, primarily as an inhibitor of glycolysis. This inhibitory action is the basis for its observed antifertility effects in male rats.
Inhibition of Glycolysis
The primary molecular target of 6-chloro-6-deoxysugars within the glycolytic pathway is believed to be the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). By inhibiting this crucial enzyme, the molecule disrupts the normal flow of glucose metabolism.
Below is a diagram illustrating the proposed mechanism of action.
The diagram illustrates that 6-Chloro-6-deoxy-alpha-d-glucopyranose likely acts as a competitive inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), competing with the natural substrate, glyceraldehyde-3-phosphate. This inhibition blocks the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, a critical energy-yielding step in glycolysis.
Experimental Workflow for Assessing Biological Activity
To evaluate the inhibitory effect of 6-Chloro-6-deoxy-alpha-d-glucopyranose on glycolysis, a typical experimental workflow would involve the following steps:
This workflow outlines the key stages from cell preparation and treatment with the inhibitor to the analysis of its effects on glycolytic activity and enzyme kinetics.
Conclusion
6-Chloro-6-deoxy-alpha-d-glucopyranose is a synthetic monosaccharide with distinct physicochemical properties and notable biological activity. Its ability to inhibit glycolysis, specifically by targeting the enzyme glyceraldehyde-3-phosphate dehydrogenase, makes it a valuable tool for studying metabolic pathways and a potential lead compound in drug development, particularly in the context of antifertility research. This guide provides a foundational understanding of this compound for researchers and scientists. Further investigation is warranted to fully elucidate its spectral characteristics and to explore its therapeutic potential.
